2-(1-Adamantylmethoxy)-3-chloro-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-(1-adamantylmethoxy)-3-chloro-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClF3NO/c18-14-4-13(17(19,20)21)8-22-15(14)23-9-16-5-10-1-11(6-16)3-12(2-10)7-16/h4,8,10-12H,1-3,5-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWIENGTHKPVSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)COC4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Adamantylmethoxy)-3-chloro-5-(trifluoromethyl)pyridine typically involves multiple steps One common approach starts with the preparation of the adamantylmethoxy group, which is then attached to the pyridine ringSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(1-Adamantylmethoxy)-3-chloro-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (chlorine, bromine) and alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated or alkylated compounds .
Scientific Research Applications
2-(1-Adamantylmethoxy)-3-chloro-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(1-Adamantylmethoxy)-3-chloro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, which can enhance binding affinity and selectivity. The chloro and trifluoromethyl groups can influence the compound’s electronic properties, affecting its reactivity and interaction with biological targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and applications.
Structural and Functional Group Comparisons
Physicochemical Properties
- Boiling/Melting Points: 2-Chloro-5-(trifluoromethyl)pyridine (simplest analog): Boiling point = 152°C; Melting point = 28–31°C . Target Compound: Adamantylmethoxy’s bulk likely increases melting point compared to simpler derivatives (exact data unavailable). 2-Amino-3-chloro-5-(trifluoromethyl)pyridine: Higher solubility in polar solvents due to the amino group .
Q & A
Q. Table 1: Comparison of Synthetic Approaches
Advanced: How can researchers mitigate low yields during adamantylmethoxy group installation?
Methodological Answer:
Low yields often stem from steric hindrance from the adamantyl group or competing side reactions (e.g., dehalogenation). Strategies include:
- Solvent Optimization: Use high-boiling solvents (e.g., NMP) to enhance solubility and reaction homogeneity .
- Catalytic Enhancement: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity .
- Temperature Control: Gradual heating (e.g., 60°C → 100°C) minimizes decomposition of sensitive intermediates .
Basic: What analytical techniques are critical for structural validation?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms adamantylmethoxy integration (δ ~3.5–4.0 ppm for OCH₂-adamantyl) and distinguishes Cl/CF₃ electronic effects on pyridine protons .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ expected for C₁₇H₁₈ClF₃NO).
- X-ray Crystallography: Resolves steric effects of the adamantyl group on pyridine planarity .
Advanced: How to address contradictory bioactivity data in enzyme inhibition assays?
Methodological Answer:
Contradictions may arise from metabolite interference or assay-specific conditions:
- Metabolite Profiling: Use LC-MS to identify degradation products (e.g., oxidized adamantyl or hydrolyzed pyridine derivatives) that may act as inhibitors .
- Binding Mode Analysis: Perform molecular docking studies to assess if adamantyl’s steric bulk alters target engagement compared to smaller analogs .
Q. Table 2: Common Metabolic Pathways
| Metabolite | Detection Method | Impact on Bioactivity | Reference |
|---|---|---|---|
| Adamantylmethoxy hydrolysis | LC-MS (m/z 245.994) | Reduces target affinity | |
| Trifluoromethyl oxidation | ¹⁹F NMR | Alters lipophilicity |
Basic: Which structural features dominate reactivity?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs): The CF₃ and Cl groups deactivate the pyridine ring, directing electrophilic attacks to the 4-position .
- Adamantylmethoxy Group: Enhances lipophilicity (LogP ~4.5) but introduces steric hindrance, slowing nucleophilic substitutions .
Advanced: Design strategies for derivatives with improved CNS penetration?
Methodological Answer:
- Prodrug Approach: Mask the adamantylmethoxy group as a labile ester to enhance blood-brain barrier (BBB) permeability .
- Fluorine Scanning: Replace CF₃ with smaller halogens (e.g., F) to reduce molecular weight while retaining EWG effects .
Basic: Common side reactions during synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
